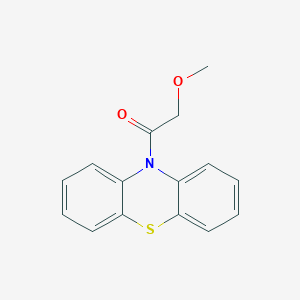
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the reaction of phenothiazine derivatives with methoxyacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenothiazine nitrogen attacks the carbonyl carbon of methoxyacetyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, to exert its antipsychotic and antiemetic effects. The compound’s structure allows it to cross the blood-brain barrier and modulate neurotransmitter activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine antipsychotic with a similar structure but different side chains.
Uniqueness
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to its specific methoxy and ethanone substituents, which confer distinct chemical and biological properties. These modifications can influence the compound’s pharmacokinetics, receptor binding affinity, and overall therapeutic profile, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
828266-36-0 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-methoxy-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C15H13NO2S/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
InChI Key |
NWVGIMLTTGOOCE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
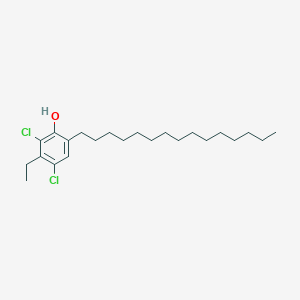

![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
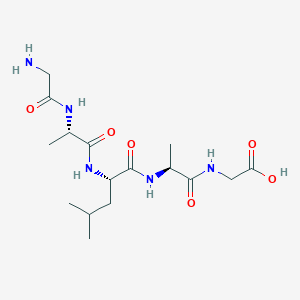
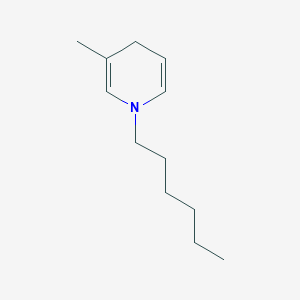
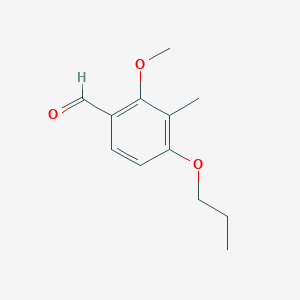
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
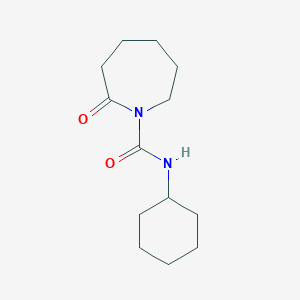
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
